molecular formula C25H30N8OS.2HCl B1150305 PF 3758309 dihydrochloride

PF 3758309 dihydrochloride

Cat. No. B1150305
M. Wt: 563.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent PAK4 inhibitor (IC50 = 1.3 nM;  Kd = 2.7 nM). Inhibits proliferation and anchorage-independent growth of a panel of tumor cell lines in vitro. Suppresses growth of human HCT116 and A549 tumor cell xenografts in mice. Orally available.

Scientific Research Applications

Oncogenic Signaling and Tumor Growth Inhibition

  • Application : PF 3758309 has been identified as a potent inhibitor of oncogenic signaling and tumor growth, particularly in cancers with aberrant Rho-family GTPase activation. It acts as an ATP-competitive inhibitor of PAK4, a p21-activated kinase.
  • Mechanism : This compound inhibits phosphorylation of PAK4 substrates, modulates signaling pathways including those linked to p53, and regulates cell proliferation and survival.
  • Impact : In tumor models, PF 3758309 has shown efficacy in inhibiting tumor growth and modulating PAK4-dependent pathways.
  • Reference : (Murray et al., 2010)

Enhanced Sensitivity to Chemotherapeutic Agents

  • Application : PF 3758309 enhances the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines.
  • Mechanism : This enhancement is achieved by suppressing cell growth and inhibiting the expression of proteins like HIF-1α, palladin, and α-SMA both in vitro and in vivo.
  • Impact : The combination of PF 3758309 with gemcitabine has been found to maximally inhibit tumor growth, suggesting potential targeted therapy in pancreatic cancer management.
  • Reference : (Wang et al., 2019)

Drug Repositioning in Osteoclast-Mediated Disorders

  • Application : The potential of repurposing PF 3758309 to treat osteoclast-mediated disorders has been explored.
  • Mechanism : PF 3758309 inhibits the differentiation of osteoclasts by targeting PAK4, impacting preosteoclast fusion, podosome formation, and migration.
  • Impact : The drug showed in vivo antiresorptive activity in bone erosion models and antiosteoclastogenic activity in human-derived cells, indicating relevance in bone and mineral research.
  • Reference : (Choi et al., 2015)

properties

Product Name

PF 3758309 dihydrochloride

Molecular Formula

C25H30N8OS.2HCl

Molecular Weight

563.55

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride

InChI

InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1

SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl

synonyms

N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride

Origin of Product

United States

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